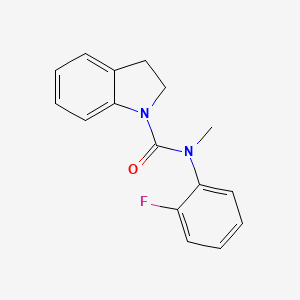
SL antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SL antagonist 1 is a compound known for its role as a strigolactone antagonist. Strigolactones are a class of plant hormones that regulate various aspects of plant growth and development, including root development, shoot branching, and interactions with symbiotic fungi. This compound can strongly interact with strigolactone receptor proteins, making it a valuable tool in combating root-parasitic weed infestations without affecting the germination or growth of crops .
Métodos De Preparación
The synthesis of SL antagonist 1 involves the design and creation of N-heterocyclic ureas. The synthetic route typically includes the reaction of N-(2-fluorophenyl)-N-methylindoline-1-carboxamide with appropriate reagents under controlled conditions. The exact reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
SL antagonist 1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: It can undergo substitution reactions, particularly at the fluorophenyl group, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
SL antagonist 1 has a wide range of scientific research applications:
Chemistry: It is used to study the interactions between strigolactones and their receptors, providing insights into the molecular mechanisms of plant hormone signaling.
Biology: Researchers use it to investigate the role of strigolactones in plant development and their interactions with parasitic weeds.
Medicine: While primarily used in plant research, its mechanism of action can provide insights into similar pathways in other organisms.
Mecanismo De Acción
SL antagonist 1 exerts its effects by binding to strigolactone receptor proteins, thereby blocking the interaction between strigolactones and their receptors. This inhibition prevents the downstream signaling events that would normally be triggered by strigolactones, such as the germination of parasitic weed seeds. The molecular targets involved include the strigolactone receptors, which are part of the α/β hydrolase family .
Comparación Con Compuestos Similares
SL antagonist 1 is unique in its strong binding affinity to strigolactone receptors compared to other similar compounds. Some similar compounds include:
KK094: Another strigolactone antagonist with lower binding affinity.
GR24: A synthetic strigolactone used as a standard in research but acts as an agonist rather than an antagonist.
Soporidine: A potent SL antagonist identified for its ability to inhibit the germination of Striga hermonthica
This compound stands out due to its higher binding affinity and effectiveness in inhibiting strigolactone-mediated physiological responses.
Propiedades
Fórmula molecular |
C16H15FN2O |
|---|---|
Peso molecular |
270.30 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-N-methyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C16H15FN2O/c1-18(15-9-5-3-7-13(15)17)16(20)19-11-10-12-6-2-4-8-14(12)19/h2-9H,10-11H2,1H3 |
Clave InChI |
NTTZHSHCOFEAEI-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1F)C(=O)N2CCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















